2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-2-13-9-10-16(24-13)25(21,22)19-11-5-6-12-23-15-8-4-3-7-14(15)17(18)20/h3-4,7-10,19H,2,11-12H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSUDYPWCPSCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a halide under palladium-catalyzed coupling conditions.
Sulfonamide Formation: The intermediate is then reacted with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Coupling with Benzamide: Finally, the sulfonamide intermediate is coupled with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated synthesis platforms and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, the compound is compared with two structurally related analogs: BG13936 and BG13937 ().
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide* | C₁₈H₁₉N₂O₄S | 383.47† | 5-Ethylthiophene-2-sulfonamido, benzamide, ethynyloxy linker |
| BG13936 | C₁₈H₁₇ClN₂O₄S | 392.86 | 4-Chlorophenylmethanesulfonamido, benzamide, ethynyloxy linker |
| BG13937 | C₁₈H₂₀FN₃O₂S | 369.43 | 4-Fluorophenyl, pyrrolidin-1-yl, thiophen-3-yl, ethanediamide |
*Inferred from nomenclature; †Calculated based on formula.
Key Observations:
- Substituent Effects on Lipophilicity: The ethylthiophene group in the target compound likely enhances lipophilicity compared to BG13936’s chlorophenyl group, which may increase steric bulk and electron-withdrawing effects. However, the chlorine atom in BG13936 could improve metabolic stability .
- Hydrogen-Bonding and Solubility: Both the target compound and BG13936 feature sulfonamide groups, enabling hydrogen-bond donor/acceptor interactions critical for target binding. In contrast, BG13937’s ethanediamide group may exhibit weaker hydrogen-bonding capacity. The ethynyloxy linker in the target compound and BG13936 adds rigidity, which could restrict conformational flexibility compared to BG13937’s pyrrolidinyl-thiophene moiety.
Electronic and Steric Profiles :
Computational Modeling Insights
The Merck Molecular Force Field (MMFF94) provides a robust framework for analyzing such compounds. MMFF94 is parameterized using high-quality computational data (e.g., MP2/6-31G* geometries) and achieves MM3-like accuracy in predicting bond lengths (0.014 Å RMS error), bond angles (1.2° RMS), and conformational energies (0.38 kcal/mol RMS) .
- Conformational Stability :
The ethynyloxy linker in the target compound and BG13936 likely restricts rotational freedom, reducing entropy penalties upon target binding. MMFF94 simulations could quantify energy barriers for rotation, aiding in SAR studies. - Intermolecular Interactions : MMFF94’s accuracy in modeling hydrogen bonds (comparable to OPLS) supports predictions of sulfonamide interactions with biological targets, such as enzymes or receptors .
Q & A
Q. How can the synthesis of 2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide be optimized for yield and purity?
Methodological Answer:
- Step 1: Utilize a multi-step synthesis approach involving sulfonamide coupling and alkyne functionalization. Key intermediates include 5-ethylthiophene-2-sulfonyl chloride and 4-aminobut-2-yn-1-ol. Control reaction conditions (e.g., anhydrous solvents like DCM, temperatures <0°C for sulfonamide formation) to minimize side reactions .
- Step 2: Employ thin-layer chromatography (TLC) and HPLC to monitor reaction progress. For final purification, use column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol .
- Critical Parameters: Excess reagents (e.g., triethylamine as a base) improve sulfonamide coupling efficiency. Reaction time optimization (3–12 hours) prevents degradation of the alkyne moiety .
Q. What analytical techniques are most reliable for characterizing the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the ethythiophene ring (δ 6.8–7.2 ppm for thiophene protons) and benzamide carbonyl (δ ~168 ppm). H-H COSY and HSQC resolve overlapping signals from the but-2-yn-1-yl linker .
- X-ray Crystallography: For absolute configuration determination, grow single crystals in DMSO/water mixtures. Use SHELXL for refinement, noting challenges in modeling disordered alkyne groups .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~435.1 for CHNOS) .
Q. What preliminary assays are recommended to screen for biological activity?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include fluconazole as a control for fungal assays .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HCT116, MCF7). IC values <10 µM suggest therapeutic potential. Compare to structural analogs like benzamide-thiophene hybrids .
- Enzyme Inhibition: Screen against carbonic anhydrase or kinases (e.g., EGFR) via spectrophotometric assays. The sulfonamide group may act as a zinc-binding motif .
Q. How can solubility and stability be improved for in vitro studies?
Methodological Answer:
- Solubility: Use co-solvents like DMSO (≤5% v/v) or cyclodextrins. For aqueous buffers, adjust pH to 7.4 and include surfactants (e.g., Tween-80) .
- Stability: Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions. UPLC-PDA identifies degradation products (e.g., hydrolysis of the sulfonamide group) .
Q. What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- Software: Use Schrödinger’s QikProp for logP (predicted ~2.8), solubility (LogS ~-4.2), and bioavailability scores.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonamide nitrogen as a hydrogen bond donor) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Step 1: Synthesize analogs with substitutions on the thiophene (e.g., Cl, CF) or benzamide (e.g., NO, OCH) moieties. Use parallel synthesis for efficiency .
- Step 2: Test analogs in enzyme inhibition and cytotoxicity assays. Correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends. For example, electron-withdrawing groups on thiophene may enhance kinase binding .
- Step 3: Perform 3D-QSAR using CoMFA or CoMSIA to model pharmacophore requirements .
Q. What in silico strategies validate target binding mechanisms?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to dock the compound into crystal structures of targets (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Prioritize poses with sulfonamide-Zn interactions .
- Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in GROMACS. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- Free Energy Calculations: Use MM-PBSA to estimate binding affinities (ΔG ≤ -30 kJ/mol suggests strong binding) .
Q. How to resolve contradictions in biological data across studies?
Methodological Answer:
- Hypothesis 1: Variability may arise from assay conditions. Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
- Hypothesis 2: Check for impurities via LC-MS. For example, residual alkyne starting materials may inhibit off-target enzymes .
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p <0.05). Use ROC curves to assess assay reliability .
Q. What strategies enhance selectivity for therapeutic targets?
Methodological Answer:
- Target Profiling: Screen against panels of related enzymes (e.g., 50 kinases). Selectivity scores (ratio of IC for primary vs. off-targets) >10 indicate specificity .
- Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate to reduce off-target binding. Enzymatic cleavage in vivo releases the active compound .
Q. How to identify and characterize metabolites in preclinical studies?
Methodological Answer:
- Phase I Metabolism: Incubate with liver microsomes (human/rat). Use LC-HRMS to detect hydroxylation (m/z +16) or N-dealkylation .
- Phase II Metabolism: Identify glucuronidation (m/z +176) or sulfation (m/z +80) using β-glucuronidase/sulfatase hydrolysis .
- Toxic Metabolites: Screen for reactive intermediates (e.g., epoxides) via glutathione trapping assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
